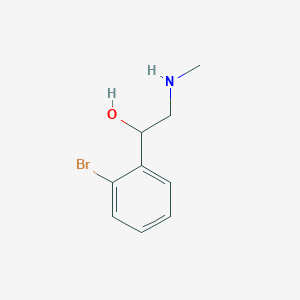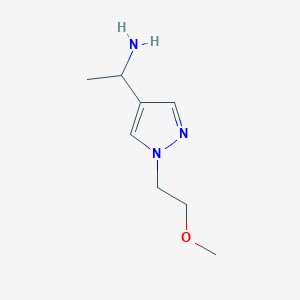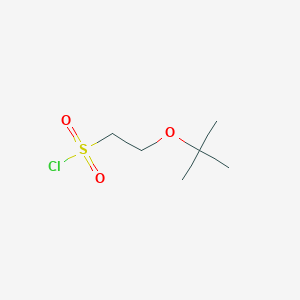
3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one
Vue d'ensemble
Description
“3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15BrN2O. It has a molecular weight of 283.17 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Applications De Recherche Scientifique
Synthesis and Chemical Interactions
- Captodative Formyl- and Acyl(amino)alkenes Containing a Terminal Double Bond or Weakly Basic Tertiary Amino Group : Research shows that piperidine reacts with compounds like 3-bromo-3-buten-2-one, forming mixtures that include 3-piperidino-3-buten-2-one. This indicates potential applications in the synthesis of captodative formyl(amino)alkenes with weakly basic tertiary amino groups, which could have implications in various chemical syntheses (Rulev et al., 2003).
Pharmaceutical Synthesis
- Synthesis of Novel Pyrimidine Derivatives : There's evidence of novel pyrimidine derivatives being synthesized from compounds structurally related to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one. These derivatives have shown significant analgesic activity and could potentially lead to the development of new pharmaceutical compounds (Chaudhary et al., 2012).
Nuclear Medicine and Radiopharmaceuticals
- Labelling of Neuroleptic Butyrophenones : In the context of nuclear medicine, there's a study where a compound similar to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one was used in the synthesis of a neuroleptic agent for metabolic studies. This implies potential applications in the development of radiopharmaceuticals for medical imaging and diagnostics (Nakatsuka et al., 1981).
Heterocyclic Chemistry and Drug Development
- Synthesis of Piperazines from Chiral Non-racemic Lactams : Another research demonstrates the synthesis of various substituted piperidines from lactam derivatives. Given the structural similarities, this suggests the potential of 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one in creating new heterocyclic compounds which can be pivotal in drug development (Micouin et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEVWKOEORWSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)


![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)


![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)


![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)


